An In-depth Technical Guide to Morphinone: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Morphinone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morphinone, a ketone derivative of morphine, serves as a critical intermediate in both the metabolic breakdown of morphine and the synthesis of various semi-synthetic opioids. While its own opioid activity is modest, its role as a reactive electrophile and a precursor to more potent compounds underscores its significance in pharmacology and toxicology. This technical guide provides a comprehensive overview of morphinone's chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its pharmacological profile, including its interaction with the µ-opioid receptor and its metabolic fate. This document is intended to be a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry.
Chemical and Physical Properties
Morphinone is a morphinan alkaloid characterized by a ketone group at the C-6 position, distinguishing it from its parent compound, morphine.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [2] |
| CAS Number | 467-02-7 | [3] |
| Molecular Formula | C₁₇H₁₇NO₃ | [3] |
| Molecular Weight | 283.32 g/mol | [3] |
| Canonical SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | [2] |
Physicochemical Data
| Property | Value | Reference |
| Physical Description | Solid | [2] |
| Melting Point | Data not available for morphinone. For comparison, morphine has a melting point of 255 °C (sulfate salt) and decomposes at 240 °C.[1][4] | |
| Boiling Point | Data not available. | |
| pKa | Data not available for morphinone. The experimental pKa of morphine is approximately 8.08-8.21, which can serve as an estimate.[5][6] | |
| Solubility | Data not available. |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of morphinone.
Mass Spectrometry
Mass spectrometry of morphinone reveals a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 284. Key fragment ions are observed at m/z 277, 235, 225, 209, and 199.[2] The cleavage of the piperidine ring is a characteristic fragmentation route for many morphinan alkaloids.[7]
NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of morphinone would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-H stretch: Peaks in the 2800-3000 cm⁻¹ region.
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the α,β-unsaturated ketone.
-
C=C stretch: Peaks in the 1600-1650 cm⁻¹ region for the aromatic ring and the enone double bond.
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether linkage and the phenolic hydroxyl group.
The region between 700 and 1500 cm⁻¹ (the "fingerprint region") will contain numerous sharp bands characteristic of the entire molecule's vibrational modes.[9][10]
UV-Vis Spectroscopy
The UV-Vis spectrum of morphinone in an appropriate solvent is expected to show absorption maxima related to its chromophoric system, which includes the phenolic ring and the α,β-unsaturated ketone. For comparison, morphine exhibits a maximum absorbance at approximately 285 nm.
Experimental Protocols
Synthesis of Morphinone from Morphine
Morphinone can be synthesized from morphine through oxidation.
Principle: Morphine 6-dehydrogenase catalyzes the NAD(P)⁺-dependent oxidation of the 6-hydroxyl group of morphine to a ketone, yielding morphinone.[11]
Materials:
-
Morphine
-
Morphine 6-dehydrogenase (commercially available or purified from sources like Pseudomonas putida M10)
-
NAD⁺ or NADP⁺
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
2-Mercaptoethanol (optional, can activate the enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing morphine (e.g., 1 mM) and NAD⁺ or NADP⁺ (e.g., 2 mM) in the buffer solution.
-
Initiate the reaction by adding morphine 6-dehydrogenase to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37 °C).
-
Monitor the formation of NADH or NADPH by measuring the increase in absorbance at 340 nm.
-
The rate of morphinone formation can be calculated from the rate of NAD(P)H production using the Beer-Lambert law.
Principle: Activated manganese dioxide (MnO₂) is an oxidizing agent that can selectively oxidize the allylic alcohol at the C-6 position of morphine to a ketone.[12][13]
Materials:
-
Morphine
-
Activated manganese dioxide (MnO₂)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve morphine in the chosen anhydrous solvent under an inert atmosphere.
-
Add a significant excess of activated MnO₂ to the solution (typically 5-10 fold molar excess).
-
Stir the suspension vigorously at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude morphinone.
Purification of Morphinone
Crude morphinone can be purified by column chromatography or recrystallization.
Principle: Morphinone is separated from impurities based on its differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.
Materials:
-
Crude morphinone
-
Silica gel (60-120 or 230-400 mesh)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol). The exact ratio should be determined by TLC analysis.
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.
-
Dissolve the crude morphinone in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the product.
-
Collect fractions and analyze them by TLC to identify those containing pure morphinone.
-
Combine the pure fractions and evaporate the solvent to yield purified morphinone.
Principle: Morphinone is dissolved in a hot solvent and allowed to slowly cool, leading to the formation of crystals of high purity as impurities remain in the mother liquor.
Materials:
-
Crude morphinone
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol-water or acetone-hexane). The ideal solvent should dissolve morphinone well at high temperatures but poorly at low temperatures.
-
Heating apparatus (e.g., hot plate)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable flask, add the crude morphinone and a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure morphinone.
Analytical Methods
Principle: Morphinone can be separated and quantified using reversed-phase HPLC with UV detection.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to an absorbance maximum of morphinone (e.g., around 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
Pharmacological Assays
Principle: This assay measures the affinity of morphinone for the µ-opioid receptor by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-DAMGO or [³H]-naloxone).
-
Morphinone solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of morphinone in the assay buffer.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of morphinone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and can be converted to the inhibition constant (Ki).
In Vivo Toxicity Assessment
Principle: The LD₅₀ is the dose of a substance that is lethal to 50% of a test population. This is a measure of acute toxicity. For comparison, the intraperitoneal LD₅₀ of morphine in mice is approximately 400 mg/kg.[14]
Materials:
-
Mice (e.g., CD-1 or C57BL/6).
-
Morphinone solutions of varying concentrations.
-
Syringes and needles for administration (e.g., intraperitoneal injection).
-
Animal housing facilities.
Procedure (Up-and-Down Procedure - a method to reduce animal numbers):
-
Select a starting dose of morphinone based on available toxicity data of related compounds.
-
Administer the starting dose to a single animal.
-
Observe the animal for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this process, adjusting the dose up or down based on the outcome for the previous animal.
-
The LD₅₀ is calculated from the sequence of outcomes using statistical methods.
Pharmacology and Metabolism
Mechanism of Action
Morphinone, like other opioids, exerts its effects by interacting with opioid receptors, primarily the µ-opioid receptor. The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.
Metabolism and Toxicology
Morphinone is a known toxic metabolite of morphine.[11] It is a reactive electrophile that can deplete cellular glutathione (GSH) and bind to tissue macromolecules, leading to cellular damage.[11] In the liver, morphinone can be formed from morphine by the action of morphine 6-dehydrogenase.[11] Morphinone can then react non-enzymatically with glutathione to form a morphinone-glutathione adduct, which is a detoxification pathway.
Conclusion
Morphinone holds a pivotal position in the landscape of opioid chemistry and pharmacology. Its unique chemical structure and properties make it a subject of interest for understanding morphine's metabolism and toxicity, as well as for the development of novel opioid analgesics. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and comprehensive analysis of morphinone, facilitating further research into its biological activities and potential therapeutic applications. A thorough understanding of morphinone is essential for scientists and researchers working to advance the field of pain management and develop safer and more effective opioid-based therapies.
References
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- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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